Trisphaerolide A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

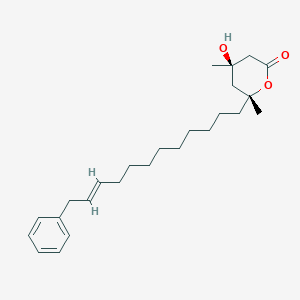

Trisphaerolide A is a natural product found in Erylus trisphaerus with data available.

Análisis De Reacciones Químicas

Biosynthetic Pathway and Key Reactions

Trisphaerolide A’s biosynthesis deviates from the standard polyketide pathway by incorporating methyl branches at positions typically derived from malonyl-CoA. Instead, these branches originate from C-2 carbons of acetate units added to chain carbons derived from C-1 of acetate units .

Comparative Analysis of Polyketide Pathways:

| Step | Standard Pathway | This compound Pathway |

|---|---|---|

| Starter Unit | Acetyl-CoA | Acetyl-CoA |

| Extender Units | Malonyl-CoA | Acetate units (C-1 and C-2) |

| Methyl Branch Source | Methylmalonyl-CoA | C-2 of acetate |

| Enzymatic Catalysis | Type I PKS | Uncharacterized PKS/Nonribosomal |

| Cyclization | Oxidative lactonization | Intramolecular esterification |

This pathway suggests a rare enzymatic mechanism for methyl group transfer, potentially involving acyl carrier protein (ACP) -mediated processes .

Mechanistic Insights and Reaction Dynamics

Computational studies of similar polyketide systems (e.g., using united reaction valley approach (URVA) ) reveal that methyl branch incorporation involves:

-

Nucleophilic attack by a cysteine residue on the ACP-bound acetate.

-

Decarboxylation to generate a methylene intermediate.

Key Reaction Equation:

Acetate C 2 +Polyketide ChainACPMethyl Branched Intermediate+CO2

Experimental Findings and Challenges

-

Isolation Yield : this compound was isolated in 0.002% yield from E. trisphaerus, complicating large-scale studies .

-

Cytotoxicity : Exhibits mild cytotoxicity (IC₅₀ = 12 μM against HCT-116 colon carcinoma), linked to its macrolide core .

-

Synthetic Challenges : The dense oxygenated structure and stereochemical complexity hinder total synthesis efforts.

Future Research Directions

-

Enzyme Characterization : Identify the PKS/NRPS hybrid enzymes responsible for atypical methyl transfer.

-

Synthetic Biology : Engineer microbial hosts (e.g., E. coli) to express this compound’s biosynthetic gene cluster .

-

Reaction Optimization : Apply Design of Experiments (DoE) to improve yields in heterologous systems .

Propiedades

Fórmula molecular |

C25H38O3 |

|---|---|

Peso molecular |

386.6 g/mol |

Nombre IUPAC |

(4R,6R)-4-hydroxy-4,6-dimethyl-6-[(E)-12-phenyldodec-10-enyl]oxan-2-one |

InChI |

InChI=1S/C25H38O3/c1-24(27)20-23(26)28-25(2,21-24)19-15-10-8-6-4-3-5-7-9-12-16-22-17-13-11-14-18-22/h9,11-14,17-18,27H,3-8,10,15-16,19-21H2,1-2H3/b12-9+/t24-,25+/m0/s1 |

Clave InChI |

MPMOMJZPGJTYMV-CPBUKKLUSA-N |

SMILES isomérico |

C[C@@]1(CC(=O)O[C@](C1)(C)CCCCCCCCC/C=C/CC2=CC=CC=C2)O |

SMILES canónico |

CC1(CC(=O)OC(C1)(C)CCCCCCCCCC=CCC2=CC=CC=C2)O |

Sinónimos |

trisphaerolide A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.